molecular formula C18H23NO B1270927 N-[(3-phenoxyphenyl)methyl]pentan-3-amine CAS No. 423734-02-5

N-[(3-phenoxyphenyl)methyl]pentan-3-amine

Cat. No.: B1270927
CAS No.: 423734-02-5
M. Wt: 269.4 g/mol
InChI Key: NUUSTZJMYNQLQN-UHFFFAOYSA-N
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Description

Overview of Substituted Amine Derivatives in Contemporary Chemical Research

Substituted amine derivatives form a cornerstone of modern organic and medicinal chemistry. Amines, which are organic compounds derived from ammonia (B1221849), are classified as primary, secondary, or tertiary based on the number of hydrocarbyl groups attached to the nitrogen atom. N-[(3-phenoxyphenyl)methyl]pentan-3-amine is a secondary amine, a class of compounds that are pivotal as synthetic intermediates and are integral to the structure of many biologically active molecules.

The versatility of substituted amines stems from the chemical reactivity of the nitrogen atom's lone pair of electrons, which allows for a variety of chemical transformations. In pharmaceutical research, the amine functional group is frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and basicity, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The development of efficient synthetic methodologies for the preparation of substituted amines, such as reductive amination, continues to be an active area of research. organic-chemistry.orgacs.orgstackexchange.comwikipedia.orglibretexts.org

Significance of Phenoxy and Phenyl Structural Motifs in Organic Chemistry

The phenoxy and phenyl groups are ubiquitous structural motifs in organic chemistry, lending specific properties to the molecules in which they are present. The phenyl group, a simple aromatic ring, is a fundamental building block that can participate in various aromatic substitution reactions and serves as a scaffold for the three-dimensional orientation of other functional groups.

The phenoxy group, which consists of a phenyl group bonded to an oxygen atom, introduces additional conformational flexibility due to the ether linkage. This motif is prevalent in many pharmaceuticals, agrochemicals, and polymers. The presence of the ether oxygen can also influence the electronic properties of the aromatic ring and provide a site for hydrogen bonding, which can be crucial for molecular recognition in biological systems. Research has shown that compounds containing the phenoxyphenyl moiety are of interest in various fields, including materials science and medicinal chemistry. For instance, computational studies have been conducted on insecticides derived from cyano(3-phenoxyphenyl)methyl isobutyrate.

Structural Scaffolding of this compound within Chemical Compound Space

The molecular architecture of this compound is a composite of the aforementioned structural features. It possesses a central secondary amine nitrogen atom, which is flanked by two distinct hydrocarbyl substituents: a (3-phenoxyphenyl)methyl group and a pentan-3-yl group.

The (3-phenoxyphenyl)methyl substituent provides a bulky, aromatic framework with the potential for pi-stacking interactions and other non-covalent interactions. The pentan-3-yl group, on the other hand, is a non-planar, aliphatic moiety that can influence the compound's lipophilicity and steric profile. The combination of these different structural elements within a single molecule results in a unique spatial arrangement and a specific set of physicochemical properties.

Due to the absence of extensive, publicly available research specifically on this compound, much of its chemical behavior and potential applications must be inferred from the study of analogous compounds. Based on its structure, a plausible synthetic route would involve the reductive amination of 3-phenoxybenzaldehyde (B142659) with pentan-3-amine. organic-chemistry.orgacs.orgstackexchange.comwikipedia.orglibretexts.org This common and efficient method for forming secondary amines proceeds via an imine intermediate which is then reduced to the final amine product.

Below is a table summarizing the key properties of this compound, compiled from available chemical databases.

PropertyValue
CAS Number 423734-02-5
Molecular Formula C18H23NO
Molecular Weight 269.38 g/mol
InChI Key NUUSTZJMYNQLQN-UHFFFAOYSA-N
Canonical SMILES CCC(CC)NCC1=CC(=CC=C1)OC2=CC=CC=C2

Further research into this specific molecule would be necessary to fully elucidate its chemical reactivity, physical properties, and potential utility in various scientific domains. The unique combination of its structural motifs suggests that it could be a candidate for investigation in areas where the interplay of aromatic and aliphatic groups is of interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-16(4-2)19-14-15-9-8-12-18(13-15)20-17-10-6-5-7-11-17/h5-13,16,19H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUSTZJMYNQLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364134
Record name N-[(3-phenoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423734-02-5
Record name N-[(3-phenoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for N 3 Phenoxyphenyl Methyl Pentan 3 Amine and Its Analogues

Retrosynthetic Analysis of N-[(3-phenoxyphenyl)methyl]pentan-3-amine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

The structure of this compound features a secondary amine linking a 3-phenoxybenzyl group and a pentan-3-yl group. The most logical and common retrosynthetic disconnection is the cleavage of the benzylic carbon-nitrogen (C-N) bond. This disconnection reveals two primary sets of precursor molecules, or "synthons," which correspond to readily available starting materials.

Primary Disconnection:

Disconnection of the C-N bond: This is the most strategically sound approach, leading to two main synthetic pathways based on which precursor acts as the nucleophile and which as the electrophile.

This analysis points to two principal synthetic strategies:

Reductive Amination: This approach involves the reaction between an aldehyde (3-phenoxybenzaldehyde) and an amine (pentan-3-amine).

Nucleophilic Substitution/Alkylation: This strategy utilizes a benzyl (B1604629) halide (3-phenoxybenzyl halide) and an amine (pentan-3-amine).

An alternative, though often more complex, disconnection could involve forming the diphenyl ether linkage late in the synthesis, but this is generally less efficient than forming the C-N bond. The identified precursors are all common and accessible, making the C-N bond disconnection the most viable route for synthesis.

Table 1: Retrosynthetic Analysis and Key Precursors

Synthetic PathwayKey Precursors (Starting Materials)Intermediate Type
Reductive Amination3-Phenoxybenzaldehyde (B142659) and Pentan-3-amineImine
Amide Formation & Reduction3-Phenoxybenzoic acid (or its acyl chloride) and Pentan-3-amineAmide
Direct Alkylation3-Phenoxybenzyl halide and Pentan-3-amine-
"Borrowing Hydrogen" Catalysis(3-Phenoxyphenyl)methanol and Pentan-3-amineImine (in situ)

Classical and Modern Synthetic Approaches to Substituted Amines

The synthesis of amines can be accomplished through a variety of robust and well-established methods, each with its own advantages and limitations.

Reductive amination, also known as reductive alkylation, is one of the most versatile and widely used methods for synthesizing primary, secondary, and tertiary amines. wikipedia.orguni-bayreuth.de The process typically involves two steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. youtube.com For the synthesis of this compound, this involves reacting 3-phenoxybenzaldehyde with pentan-3-amine.

The reaction is often performed as a one-pot procedure where the imine is reduced in situ. wikipedia.org The choice of reducing agent is critical for the success of the reaction, especially to avoid the premature reduction of the starting aldehyde. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent, but it can also reduce the starting aldehyde. It is typically used in a two-step process where the imine is formed first and then reduced. youtube.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for one-pot reductive aminations because it is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone or aldehyde. masterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A non-toxic and effective alternative to NaBH₃CN, this reagent is also mild and selective for imines over carbonyls, making it highly suitable for one-pot reactions under weakly acidic conditions. masterorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Platinum oxide) can also be used to reduce the imine. This method is considered a green chemistry approach.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsSelectivityAdvantagesDisadvantages
NaBH₄Methanol, Two-step processLess selective (can reduce aldehydes)Inexpensive, readily availableOften requires separate imine formation step
NaBH₃CNMethanol, pH 3-6, One-potHighly selective for iminesExcellent for one-pot synthesisHighly toxic (cyanide source)
NaBH(OAc)₃DCE, THF, One-potHighly selective for iminesNon-toxic, mild, effectiveMore expensive, moisture-sensitive
H₂/Pd-CMethanol/Ethanol, H₂ pressureGood, also reduces other functional groups"Green" method, clean workupRequires specialized equipment (hydrogenator)

An alternative robust, two-step method for preparing amines involves the formation of an amide followed by its reduction. youtube.comyoutube.com This pathway is particularly useful when the corresponding carboxylic acid is more readily available than the aldehyde.

Amide Formation: The first step involves coupling 3-phenoxybenzoic acid with pentan-3-amine. To facilitate this reaction, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. youtube.comlibretexts.org Alternatively, peptide coupling reagents can be used for direct amide formation from the carboxylic acid and amine. rsc.org

Amide Reduction: The resulting amide, N-(pentan-3-yl)-3-phenoxybenzamide, is then reduced to the target secondary amine. The most common reagent for this transformation is the powerful reducing agent lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). libretexts.orgorganic-chemistry.org Other reducing agents like borane (B79455) (BH₃) can also be employed.

This method avoids the issue of over-alkylation seen in direct alkylation methods and is a reliable way to form the C-N bond. youtube.com However, the use of highly reactive reducing agents like LiAlH₄ requires careful handling and anhydrous conditions.

Table 3: Synthesis via Amide Formation and Reduction

StepReactantsReagentsIntermediate/Product
1. Amide Formation3-Phenoxybenzoic acid + Pentan-3-amineSOCl₂ or Coupling Agent (e.g., DCC)N-(pentan-3-yl)-3-phenoxybenzamide (Amide)
2. Amide ReductionN-(pentan-3-yl)-3-phenoxybenzamide1. LiAlH₄, THF; 2. H₂OThis compound

The direct alkylation of a primary amine with an alkyl halide is a conceptually simple method for forming a C-N bond. In this case, pentan-3-amine would be reacted with a 3-phenoxybenzyl halide (e.g., 3-phenoxybenzyl bromide). The reaction proceeds via an Sₙ2 mechanism where the amine acts as a nucleophile.

However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form an undesired tertiary amine and even a quaternary ammonium (B1175870) salt. Controlling the reaction to yield predominantly the secondary amine can be challenging and often requires using a large excess of the starting amine, which may not be practical if the amine is valuable.

Modern organic synthesis increasingly focuses on catalytic methods that offer greater efficiency, selectivity, and sustainability.

Borrowing Hydrogen / Hydrogen Autotransfer: This is an elegant and atom-economical process for forming C-N bonds. uni-bayreuth.de In this approach, a catalyst (typically based on ruthenium, iridium, or iron) temporarily "borrows" hydrogen from an alcohol, (3-phenoxyphenyl)methanol, to oxidize it in situ to the corresponding aldehyde, 3-phenoxybenzaldehyde. acs.org This aldehyde then reacts with the amine (pentan-3-amine) to form an imine. The catalyst then returns the borrowed hydrogen to the imine, reducing it to the final secondary amine product. The only byproduct of this process is water, making it a highly green alternative to traditional methods. uni-bayreuth.de

Transition-Metal-Catalyzed C-N Bond Activation: While more commonly applied to aryl C-N bonds, research into the activation of benzylic C-N bonds is an emerging field. nih.govrsc.org These methods involve the cleavage of a C-N bond in one molecule to generate a reactive intermediate that can then form a new C-N bond with another amine. researchgate.net These strategies offer novel disconnection possibilities but are generally more complex than the borrowing hydrogen approach for this specific target molecule.

Table 4: Examples of Catalytic Systems for C-N Bond Formation

MethodologyCatalyst TypeReactantsKey Features
Borrowing HydrogenRuthenium or Iridium ComplexesAlcohol + AmineAtom-economical, produces only water as a byproduct
Borrowing HydrogenIron Cyclopentadienone Complexes acs.orgAlcohol + AmineUses earth-abundant metal, sustainable
Reductive AminationBimetallic Co/Sc Nanoparticles uni-bayreuth.deAldehyde/Ketone + Amine + H₂High efficiency, reusable catalyst

Table of Chemical Compounds

Catalytic C-N Bond Formation Methodologies

Palladium-Catalyzed Amination

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands as a cornerstone in the formation of carbon-nitrogen bonds, pivotal for synthesizing aryl amines. wikipedia.orgopenochem.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a versatile route to a wide array of N-aryl amine derivatives. wikipedia.orgresearchgate.net The synthetic utility of this method is significant, as it often circumvents the limitations of traditional methods like nucleophilic substitution and reductive amination, which can be hampered by restricted substrate scope and functional group tolerance. wikipedia.org

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of an aryl halide to a Pd(0) complex, subsequent coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The efficiency and scope of this reaction are highly dependent on the choice of phosphine (B1218219) ligands, which play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the applicability of this reaction to a broader range of substrates, including less reactive aryl chlorides. organic-chemistry.org

In the context of synthesizing this compound, a plausible synthetic route would involve the palladium-catalyzed coupling of pentan-3-amine with a (3-phenoxyphenyl)methyl halide. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would need to be carefully optimized to achieve high yields and selectivity. acs.org For instance, the use of bidentate phosphine ligands like BINAP or DPPF has proven effective for the coupling of primary amines. wikipedia.org

Recent advancements have further expanded the capabilities of this methodology. For example, new catalyst systems have been developed to facilitate the amination of aryl halides with aqueous ammonia (B1221849), providing a more convenient and cost-effective approach for the synthesis of primary arylamines. nih.govnih.gov Additionally, the use of ammonium salts as an alternative to gaseous ammonia has been explored to address challenges such as catalyst deactivation and the formation of diarylamine byproducts. organic-chemistry.orgsemanticscholar.org

Table 1: Key Parameters in Palladium-Catalyzed Amination
ParameterDescriptionSignificance
Palladium PrecursorSource of the active palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).Influences catalyst activation and overall reaction efficiency.
LigandTypically phosphine-based molecules that coordinate to the palladium center (e.g., BINAP, XPhos).Crucial for catalyst stability, reactivity, and substrate scope. organic-chemistry.org
BaseUsed to deprotonate the amine nucleophile (e.g., NaOtBu, Cs₂CO₃).Affects the rate of amination and can influence side reactions.
SolventThe reaction medium (e.g., toluene, dioxane).Impacts solubility of reactants and catalyst, and can affect reaction kinetics.
Rhodium-Catalyzed Insertion Reactions

Rhodium-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, offering alternative pathways to traditional cross-coupling methods. nih.govrsc.org These reactions often proceed through the insertion of a rhodium-nitrenoid species into a C-H bond, enabling the direct amination of hydrocarbons. nih.govresearchgate.net This approach is particularly valuable for the synthesis of complex amines from readily available starting materials. nih.gov

One notable application of rhodium catalysis is the direct C-H amination of arenes, which provides a straightforward route to aniline (B41778) compounds without the need for pre-functionalized aryl halides. acs.org The mechanism of these reactions can be intricate, often involving the in-situ formation of a rhodium nitrenoid from an azide (B81097) precursor. This highly reactive intermediate then undergoes insertion into a C-H bond of the arene. acs.orgibs.re.kr Kinetic studies have suggested that the formation of the rhodium-nitrenoid intermediate can be the rate-limiting step in the catalytic cycle. acs.org

Dirhodium complexes, such as Rh₂(esp)₂, have proven to be highly effective catalysts for both intramolecular and intermolecular C-H amination reactions. nih.gov These catalysts can promote the oxidation of aliphatic C-H bonds, leading to the formation of amines and their derivatives. nih.gov The choice of the nitrogen source is critical, with reagents like sulfamate (B1201201) esters and carbamates being commonly employed. nih.gov

In the synthesis of analogues of this compound, rhodium-catalyzed C-H amination could be envisioned for the direct introduction of an amino group onto the phenoxyphenyl scaffold. For instance, a rhodium catalyst could mediate the reaction between a 3-phenoxytoluene (B42325) derivative and an appropriate nitrogen source to install the amine functionality at the benzylic position. The regioselectivity and stereoselectivity of such a transformation would be key considerations. nih.gov

Furthermore, rhodium catalysis has been successfully applied to the three-component C-H bond activation of aromatics with amides and aldehydes to synthesize amines. rsc.org This one-step procedure offers a convergent approach to densely substituted amines from commercially available substrates. rsc.org

Table 2: Comparison of Palladium and Rhodium-Catalyzed Amination
FeaturePalladium-Catalyzed Amination (Buchwald-Hartwig)Rhodium-Catalyzed C-H Amination
SubstratesAryl halides/pseudohalides and amines. wikipedia.orgHydrocarbons (arenes, alkanes) and a nitrogen source. nih.gov
Key IntermediatePalladium-amido complex. wikipedia.orgRhodium-nitrenoid species. acs.org
AdvantagesWell-established, broad substrate scope, high functional group tolerance. wikipedia.orgDirect functionalization of C-H bonds, avoids pre-functionalized starting materials. nih.govacs.org
ChallengesRequires synthesis of aryl halide/pseudohalide starting materials.Control of regioselectivity and potential for competing side reactions.

Synthesis of Phenoxyphenyl Building Blocks

The phenoxyphenyl moiety is a crucial structural component of this compound. Its synthesis relies on the formation of a diaryl ether linkage, which can be achieved through several reliable synthetic methods.

Etherification Reactions for Aryl Ether Formation

Traditional methods for the synthesis of diaryl ethers often involve nucleophilic aromatic substitution or the Williamson ether synthesis. organic-chemistry.orgorganic-chemistry.org However, these methods can be limited by harsh reaction conditions and the need for activated aromatic substrates. A significant advancement in this area is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542) to form a diaryl ether. synarchive.comwikipedia.org

The classical Ullmann condensation typically requires high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern variations of this reaction have been developed that employ catalytic amounts of copper and proceed under milder conditions. acs.orgorganic-chemistry.org The use of ligands, such as N,N-dimethylglycine hydrochloride or picolinic acid, can significantly accelerate the reaction and improve yields. organic-chemistry.orgnih.gov For the synthesis of a 3-phenoxytoluene building block, a potential route involves the copper-catalyzed coupling of 3-cresol with a phenyl halide or phenol with a 3-halotoluene. google.com

Another approach to diaryl ether synthesis involves the reaction of an aromatic hydroxy compound with an aluminum phenoxide-forming compound at elevated temperatures. google.com This process has been shown to be effective for the preparation of 3-phenoxytoluene from a mixture of phenol and m-cresol. google.com

Cross-Coupling Reactions Involving Aryl Halides and Phenols

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig etherification, have become a powerful and general method for the synthesis of diaryl ethers. This reaction is analogous to the Buchwald-Hartwig amination and involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

The versatility of the Buchwald-Hartwig etherification allows for the coupling of a wide range of aryl halides and phenols, including those with various functional groups. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

In the context of synthesizing the phenoxyphenyl building block for this compound, this methodology offers a robust and flexible approach. For example, 3-bromotoluene (B146084) could be coupled with phenol, or alternatively, bromobenzene (B47551) could be coupled with 3-cresol, to afford 3-phenoxytoluene. sigmaaldrich.com

Stereoselective Synthesis Methodologies for Chiral Amine Centers

The presence of a chiral amine center in many biologically active molecules necessitates the development of stereoselective synthetic methods. osi.lvacs.orgnih.gov Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions that form new stereocenters. wikipedia.org

Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been widely applied to the synthesis of chiral amines. sci-hub.se

One of the most successful classes of chiral auxiliaries for asymmetric synthesis are the Evans oxazolidinones. santiago-lab.comresearchgate.net These auxiliaries are typically derived from chiral amino alcohols and can be acylated to form chiral imides. santiago-lab.com The resulting imides can then undergo a variety of stereoselective reactions, such as aldol (B89426) additions and alkylations. santiago-lab.comnih.gov The stereoselectivity is controlled by the steric bulk of the oxazolidinone, which directs the approach of the incoming reagent. wikipedia.org

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be employed to control the stereochemistry of the amine center. For example, a chiral sulfinamide auxiliary, such as Ellman's tert-butanesulfinamide, can be condensed with an appropriate ketone or aldehyde to form a chiral N-sulfinylimine. osi.lv Diastereoselective addition of a nucleophile, such as a Grignard or organolithium reagent, to this imine, followed by removal of the auxiliary, would afford the desired chiral amine with high enantiomeric excess. wikipedia.org The stereochemical outcome is rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org

Sulfur-based chiral auxiliaries have also proven to be effective in various asymmetric transformations, including aldol-type reactions. scielo.org.mx These auxiliaries can provide a predictable stereochemical environment, leading to high diastereoselectivity in the formation of new stereocenters. scielo.org.mx

Table 3: Common Chiral Auxiliaries in Asymmetric Amine Synthesis
Chiral AuxiliaryKey FeaturesTypical Application
Evans OxazolidinonesDerived from chiral amino alcohols; control stereoselectivity through steric hindrance. santiago-lab.comresearchgate.netAsymmetric aldol reactions, alkylations. santiago-lab.com
Ellman's tert-ButanesulfinamideForms chiral N-sulfinylimines; directs nucleophilic addition. osi.lvAsymmetric synthesis of chiral amines via addition to imines. wikipedia.org
SAMP/RAMP Hydrazones(S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine; form chiral hydrazones.Asymmetric alkylation of aldehydes and ketones.

Asymmetric Catalysis in the Preparation of Precursors

The synthesis of enantiomerically pure this compound and its analogues is of significant interest, particularly for applications in neuroprotective agents where stereochemistry often dictates pharmacological activity. Asymmetric catalysis provides a powerful tool for establishing the desired stereochemistry in the precursors of these target molecules. A key strategy involves the asymmetric synthesis of chiral amines, which are crucial building blocks.

One of the most versatile methods for preparing chiral amines is asymmetric reductive amination. This process typically involves the condensation of a carbonyl compound with a primary or secondary amine to form an imine or iminium intermediate, which is then asymmetrically reduced to the desired chiral amine. The stereoselectivity of this reduction can be controlled through the use of chiral catalysts or auxiliaries.

A notable approach employs chiral auxiliaries, such as Ellman's chiral auxiliary, to induce diastereoselectivity. For instance, a fully diastereoselective reduction induced by such an auxiliary has been successfully used as a key step in the synthesis of the four possible enantiomers of aza-CGP37157–lipoic acid hybrids, which are neuroprotective agents. This highlights the feasibility of achieving high stereocontrol in the synthesis of complex molecules with potential therapeutic applications. mdpi.com

Furthermore, transition-metal-catalyzed enantioselective C-N cross-coupling reactions have emerged as an efficient protocol for the synthesis of a wide array of structurally diverse chiral amines with high enantioselectivity. These methods combine traditional cross-coupling techniques, such as the Buchwald-Hartwig reaction, with radical chemistry and aryliodonium salt chemistry. nih.gov

Biocatalysis also offers a green and efficient alternative for chiral amine synthesis. Enzymes like imine reductases (IREDs) and reductive aminases (RedAms) have been established as powerful tools for the asymmetric synthesis of chiral amines through reductive amination. nih.gov These enzymatic methods often exhibit high enantioselectivity and operate under mild reaction conditions.

The following table summarizes some asymmetric strategies applicable to the synthesis of chiral amine precursors:

Asymmetric StrategyDescriptionKey Features
Asymmetric Reductive Amination Condensation of a carbonyl compound and an amine followed by asymmetric reduction of the resulting imine/iminium intermediate.Versatile, high enantioselectivity achievable with chiral catalysts or auxiliaries. nih.gov
Chiral Auxiliaries Use of a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Can induce high diastereoselectivity, as seen with Ellman's auxiliary. mdpi.com
Transition-Metal-Catalyzed C-N Cross-Coupling Enantioselective formation of a carbon-nitrogen bond catalyzed by a transition metal complex.Provides access to a wide range of structurally diverse chiral amines. nih.gov
Biocatalysis (IREDs/RedAms) Use of enzymes to catalyze the asymmetric synthesis of chiral amines.High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov

Optimization of Synthetic Routes for this compound

One approach to improving reaction efficiency is the use of highly active and selective catalysts. For instance, the reductive amination of aldehydes and ketones can be efficiently catalyzed by various metal complexes. Cp*Ir complexes bearing a 2-picolinamide moiety have been shown to effectively catalyze the direct reductive amination of ketones to primary amines under transfer hydrogenation conditions. rsc.org Similarly, well-defined Co(II) complexes stabilized by a PCP ligand can catalyze the efficient alkylation of aromatic amines with primary alcohols to produce mono-N-alkylated amines in very good yields. mdpi.com The use of a highly active Mn(I) pincer catalyst enables the N-alkylation of amines with alcohols through the borrowing hydrogen methodology, offering low catalyst loadings and mild reaction conditions. mdpi.com

Optimization of reaction conditions, such as catalyst loading, solvent, and temperature, is also critical. For example, in the reductive amination of aldehydes, increasing the catalyst loading from 3 mol% to 5 mol% has been shown to significantly improve both conversion and yield. nih.gov The choice of solvent can also have a notable impact on the reaction outcome.

The following table outlines several strategies for yield enhancement in amine synthesis:

StrategyDescriptionPotential Benefits
Highly Active Catalysts Employing catalysts such as Mn(I), Co(II), or Ir complexes to accelerate the reaction and improve selectivity. mdpi.comrsc.orgLower catalyst loading, milder reaction conditions, higher yields.
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates. mdpi.comReduced reaction time, fewer purification steps, increased overall yield.
Optimization of Reaction Conditions Systematically varying parameters like catalyst loading, solvent, and temperature to find the optimal conditions. nih.govImproved conversion and yield, minimized side reactions.
Borrowing Hydrogen Methodology Using an alcohol as an alkylating agent, where a catalyst temporarily "borrows" hydrogen to form a carbonyl intermediate. mdpi.comAtom-economic, avoids the use of alkyl halides.

The choice of solvent and the adherence to green chemistry principles are increasingly important considerations in the synthesis of pharmaceutical compounds like this compound. These factors not only impact the environmental footprint of the synthesis but can also influence reaction efficiency and product purity. mdpi.comrsc.org

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. numberanalytics.com In the context of amine synthesis, this can be achieved through several approaches. Reductive amination is often considered a greener method for constructing amines compared to traditional SN2-type reactions with alkyl halides, as it avoids the use of potentially genotoxic reagents and can minimize over-alkylation. ispe.orgacsgcipr.org

Solvent selection is a critical aspect of green chemistry. ispe.org Many traditional reductive amination reactions are performed in chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane. acsgcipr.org However, there is a growing effort to replace these with more environmentally benign alternatives such as ethyl acetate (B1210297). acsgcipr.org A solvent selection guide for aldehyde-based direct reductive amination has been developed to facilitate this transition. rsc.org The use of greener solvents like glycerol (B35011) has also been explored for the one-pot reductive amination of carbonyl compounds, offering an eco-friendly, affordable, and recyclable medium. ias.ac.in In some cases, solvent-less conditions can be employed; for example, a reductive amination can be initiated by mixing two solid reagents, which then melt together. gctlc.org

The impact of the solvent on the reaction kinetics and thermodynamics of reductive amination has been investigated computationally. rsc.org The polarity of the solvent and its ability to form hydrogen bonds can significantly affect the reaction pathway and performance. rsc.orgresearchgate.net For instance, the presence of a hydrogen bond network can facilitate the nucleophilic addition and stabilize intermediates in the reductive amination process. rsc.org

The following table summarizes key green chemistry considerations in amine synthesis:

Green Chemistry PrincipleApplication in Amine SynthesisExample
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives. rsc.orgispe.orgUsing ethyl acetate or glycerol instead of chlorinated solvents for reductive amination. acsgcipr.orgias.ac.in
Atom Economy Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. numberanalytics.comThe "borrowing hydrogen" methodology for N-alkylation of amines with alcohols, where water is the main byproduct. rsc.org
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. ispe.orgEmploying metal catalysts for reductive amination to improve efficiency and reduce waste. mdpi.comrsc.org
Prevention of Waste Designing syntheses to prevent the formation of waste. numberanalytics.comOne-pot reactions that minimize the need for purification of intermediates. mdpi.com

Spectroscopic and Structural Characterization Methodologies for N 3 Phenoxyphenyl Methyl Pentan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

In N-[(3-phenoxyphenyl)methyl]pentan-3-amine, the protons on the aromatic rings are expected to appear in the downfield region of the spectrum, typically between 6.8 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. The protons of the benzylic methylene (B1212753) group (CH₂) adjacent to the nitrogen and the phenoxy-substituted phenyl ring would likely resonate at approximately 3.7 ppm. The single proton on the nitrogen atom (N-H) of the secondary amine is expected to produce a broad signal that can appear over a wide range, often between 0.5 and 5.0 ppm, and its signal can be confirmed by its disappearance upon the addition of D₂O. openstax.org The methine proton (CH) of the pentan-3-amine moiety is anticipated around 2.6-2.8 ppm. The methylene protons (CH₂) of the ethyl groups will be diastereotopic and are expected to show complex splitting patterns in the range of 1.3-1.5 ppm, while the terminal methyl protons (CH₃) would appear further upfield, around 0.9 ppm.

Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (C₆H₅O- & -OC₆H₄-) 6.8 - 7.4 Multiplet
Benzylic Protons (-CH₂-Ph) ~3.7 Singlet/Doublet
Amine Proton (-NH-) 0.5 - 5.0 Broad Singlet
Methine Proton (-CH(CH₂CH₃)₂) 2.6 - 2.8 Multiplet
Methylene Protons (-CH₂CH₃) 1.3 - 1.5 Multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. The aromatic carbons are expected to show signals in the range of 115-160 ppm. Specifically, the carbon atom of the phenyl ring bonded to the ether oxygen (C-O) will be significantly deshielded. The benzylic carbon, adjacent to the nitrogen, is expected to appear around 50-60 ppm. openstax.org The methine carbon of the pentan-3-amine group would likely resonate in the range of 55-65 ppm. The methylene carbons of the ethyl groups are expected around 25-30 ppm, and the terminal methyl carbons would be the most shielded, appearing at approximately 10-15 ppm. libretexts.org

Predicted ¹³C NMR Chemical Shifts

Carbon Environment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (Ar-O, Ar-C) 115 - 160
Benzylic Carbon (-CH₂-Ph) 50 - 60
Methine Carbon (-CH(CH₂CH₃)₂) 55 - 65
Methylene Carbons (-CH₂CH₃) 25 - 30

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons of the ethyl groups, and between the methylene and methyl protons within the ethyl groups. It would also help to delineate the coupling networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the benzylic CH₂ protons to the benzylic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₈H₂₃NO, giving it a monoisotopic mass of approximately 269.1779 g/mol . epa.gov

A key characteristic in the mass spectrum of a compound containing a single nitrogen atom is the "nitrogen rule," which states that an odd molecular weight indicates the presence of an odd number of nitrogen atoms. libretexts.org

The fragmentation of this compound would be expected to proceed via characteristic pathways for amines and ethers. Alpha-cleavage is a dominant fragmentation pathway for amines, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. openstax.orglibretexts.org For this molecule, cleavage of the C-C bond adjacent to the nitrogen in the pentyl group would be expected. Another likely fragmentation is the cleavage of the benzylic C-N bond, which would yield a stable tropylium (B1234903) ion or a substituted benzyl (B1604629) cation.

Predicted Key Mass Spectrometry Fragments

m/z Value (Predicted) Proposed Fragment Structure Fragmentation Pathway
269 [C₁₈H₂₃NO]⁺ Molecular Ion (M⁺)
182 [C₁₂H₉O]⁺ Loss of pentan-3-amine radical
167 [C₁₂H₈O]⁺ Further fragmentation of phenoxyphenyl moiety

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, an HRMS measurement of the molecular ion would confirm the elemental formula C₁₈H₂₃NO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands. A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine. openstax.orgorgchemboulder.com The presence of aromatic rings would be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the diaryl ether linkage would produce a strong, characteristic band, typically in the 1200-1250 cm⁻¹ region. Aliphatic C-H stretching from the pentyl group will be observed below 3000 cm⁻¹. masterorganicchemistry.com The C-N stretching of the aliphatic amine is expected in the 1000-1250 cm⁻¹ range. libretexts.org

Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Weak-Medium
Aromatic C-H C-H Stretch > 3000 Medium
Aliphatic C-H C-H Stretch < 3000 Strong
Aromatic C=C C=C Stretch 1450 - 1600 Medium-Strong
Diaryl Ether C-O-C Stretch 1200 - 1250 Strong

X-ray Crystallography for Solid-State Structure Determination

While data for the target compound is unavailable, the analysis of derivatives and analogs containing the phenoxyphenyl group provides a clear illustration of the data obtained from single-crystal X-ray diffraction. The crystallographic parameters for two such compounds, 9-(3-phenoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and 4-phenoxyphenyl (RS)-2-[(pyridin-2-yl)oxy]propyl ether (the insecticide Pyriproxyfen), are detailed below. These parameters define the fundamental geometry and symmetry of the crystal's unit cell—the basic repeating block of the crystal lattice.

The data includes the crystal system, the space group (which describes the symmetry elements within the unit cell), and the unit cell dimensions (a, b, c, α, β, γ). The volume of the unit cell (V) and the number of molecules per unit cell (Z) are also critical parameters.

Table 1: Crystallographic Data for Phenoxyphenyl-Containing Compounds
Parameter9-(3-phenoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione4-phenoxyphenyl (RS)-2-[(pyridin-2-yl)oxy]propyl ether (Pyriproxyfen) ugr.es
Chemical FormulaC₂₅H₂₃NO₃C₂₀H₁₉NO₃ ugr.es
Formula Weight385.45321.36 ugr.es
Crystal SystemMonoclinicOrthorhombic ugr.es
Space GroupP2₁/nPbca ugr.es
a (Å)11.339(3)10.0676(2) ugr.es
b (Å)12.219(3)8.0279(1) ugr.es
c (Å)14.499(4)40.9129(7) ugr.es
α (°)9090 ugr.es
β (°)106.33(3)90 ugr.es
γ (°)9090 ugr.es
Volume (ų)1926.3(8)3306.65(10) ugr.es
Z48 ugr.es

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular forces, collectively known as supramolecular interactions. These interactions, though weaker than covalent bonds, are directional and play a crucial role in determining the final crystal architecture, stability, and physical properties of the solid. The analysis of these interactions is fundamental to crystal engineering.

In the crystal structure of 9-(3-phenoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione , the packing is stabilized by intermolecular C–H···O and C–H···C(π) interactions. The former is a type of hydrogen bond where a carbon-bound hydrogen atom acts as the donor and an oxygen atom as the acceptor. The latter, a C–H···π interaction, involves a C-H bond pointing towards the electron-rich face of an aromatic ring.

For Pyriproxyfen , the crystal packing is influenced by weak aromatic π–π stacking and C–H···π interactions. ugr.es π–π stacking occurs when the aromatic rings of adjacent molecules arrange in a parallel or near-parallel fashion, driven by electrostatic and van der Waals forces. These varied interactions collectively build a three-dimensional network. ugr.es

Table 2: Key Supramolecular Interactions in Phenoxyphenyl-Containing Compounds
CompoundObserved Supramolecular InteractionsDescription
9-(3-phenoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dioneC–H···O hydrogen bonds C–H···C(π) interactionsThese interactions link molecules into a stable crystalline network. The C-H group acts as a weak hydrogen bond donor to either an oxygen atom or the π-system of a phenyl ring.
4-phenoxyphenyl (RS)-2-[(pyridin-2-yl)oxy]propyl ether (Pyriproxyfen)π–π stacking interactions C–H···π interactions ugr.esWeak aromatic stacking with a centroid-centroid separation of 3.8436(13) Å, along with C–H···π forces, links adjacent molecules to form a three-dimensional structure. ugr.es

Computational Chemistry and Theoretical Studies of N 3 Phenoxyphenyl Methyl Pentan 3 Amine

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. researchgate.netchemrxiv.org For N-[(3-phenoxyphenyl)methyl]pentan-3-amine, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be employed to provide reliable predictions of its geometry and electronic characteristics.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. This process involves finding the minimum energy structure on the potential energy surface.

Once the optimized geometry is obtained, DFT is used to analyze the distribution and energies of the electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenoxy group or the nitrogen atom of the amine, while the LUMO would be distributed over the aromatic rings. The precise energy gap would quantify its electronic stability.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

Parameter Value (eV)
HOMO Energy Data not available in literature
LUMO Energy Data not available in literature

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a localized, intuitive picture of chemical bonds and lone pairs.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative)

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (N) σ*(C-H) Data not available in literature
LP (O) σ*(C-Caromatic) Data not available in literature
π (C=C) π*(C=C) Data not available in literature

(LP denotes a lone pair; σ and π* denote anti-bonding orbitals)*

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.

The MEP map uses a color scale to indicate charge distribution. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atom of the ether group and the nitrogen atom of the amine due to their lone pairs. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, likely found around the hydrogen atoms attached to the nitrogen and potentially on the aromatic rings. The MEP map provides a holistic view of the molecule's reactive surface.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. Calculated using the chemical potential (μ) and hardness (η).

These descriptors would provide a quantitative assessment of the reactivity of this compound, allowing for comparison with other molecules.

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available in literature
Electron Affinity (A) -ELUMO Data not available in literature
Chemical Hardness (η) (I-A)/2 Data not available in literature

Electronic Structure Analysis

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide deep insights into the dynamic nature of chemical compounds. However, no specific molecular dynamics studies were identified for this compound.

Dynamic Conformational Behavior and Stability

Information regarding the dynamic conformational behavior and stability of this compound from MD simulations is not available in the current body of scientific literature. Such a study would typically involve simulating the molecule's motions to identify its preferred shapes (conformers), the energy barriers between these shapes, and their relative stabilities over time.

Simulation of Intermolecular Interactions in Various Media

There are no published simulations detailing the intermolecular interactions of this compound in different media (e.g., water, organic solvents). This type of research would be valuable for understanding how the compound interacts with its environment, which is crucial for predicting its solubility, partitioning behavior, and potential interactions with biological macromolecules.

Molecular Modeling for Structure-Property Correlations

Molecular modeling techniques are essential for developing relationships between a molecule's structure and its chemical or biological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a compound to a specific activity or property. No QSAR models have been specifically developed for this compound. While QSAR studies exist for structurally related, but more complex, molecules, their findings cannot be directly extrapolated to this specific compound.

No studies employing Comparative Molecular Field Analysis (CoMFA) on this compound have been reported. CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields.

Similarly, there is no available research that has applied Comparative Molecular Similarity Index Analysis (CoMSIA) to this compound. CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to build a more comprehensive structure-activity relationship.

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful technique used to visualize and quantify the various intermolecular interactions that contribute to the stability of a crystal lattice. This analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest (the promolecule) dominates the corresponding sum over all other molecules in the crystal.

Key components of a Hirshfeld surface analysis include:

dnorm Surface: The normalized contact distance, or dnorm, is mapped onto the Hirshfeld surface. This property is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface is typically colored red, white, and blue. Red spots indicate contacts shorter than the sum of the van der Waals radii, representing close intermolecular interactions such as hydrogen bonds. White areas denote contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii.

Shape Index and Curvedness: These are additional properties that can be mapped onto the Hirshfeld surface to provide more detailed information about the molecular shape and packing. The shape index is sensitive to the local curvature of the surface and can identify complementary hollows and bumps where molecules fit together, which is characteristic of π-π stacking interactions. Curvedness is a measure of the flatness of the surface, with low values indicating planar regions.

In the absence of specific experimental data for this compound, a hypothetical analysis based on its structural features—containing phenyl rings, an ether linkage, and a secondary amine group—would anticipate significant contributions from H···H, C···H/H···C, and potentially O···H/H···O and N···H/H···N interactions. The presence of aromatic rings also suggests the possibility of C-H···π and π-π stacking interactions, which would be identifiable through the shape index and fingerprint plots.

A comprehensive understanding of the noncovalent interactions for this specific compound awaits dedicated crystallographic and computational studies.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Phenoxyphenyl Methyl Pentan 3 Amine Analogues

General Principles of Structure-Activity Relationship (SAR) Elucidation in Amine Chemistry

The fundamental principles of SAR in amine chemistry involve systematically altering the structure of a lead compound and evaluating the impact of these changes on its biological activity. researchgate.netscilit.com This process helps to identify the key molecular features, known as the pharmacophore, that are essential for the desired effect. Common strategies in SAR studies include:

Modification of the amine: Altering the substitution on the nitrogen atom (primary, secondary, tertiary) can significantly impact basicity, hydrogen bonding capacity, and steric hindrance. nih.gov For instance, converting a primary or secondary amine to an amide can eliminate its basicity and alter its hydrogen bonding properties, which can help to determine the importance of the amine's ionic or hydrogen bonding interactions. researchgate.net

Altering the carbon skeleton: Modifications to the hydrocarbon framework of the molecule can influence its size, shape, and lipophilicity, which in turn affect its binding to a biological target and its pharmacokinetic properties.

Introduction or modification of other functional groups: Adding, removing, or changing other functional groups on the molecule can probe their role in binding, selectivity, and metabolism.

Bioisosteric replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties. nih.govnih.gov This can be used to improve potency, selectivity, metabolic stability, or to reduce toxicity. For amines, various nitrogen-containing heterocycles can serve as bioisosteres.

The insights gained from these systematic modifications guide the rational design of new compounds with improved properties.

Systematic Structural Modifications of N-[(3-phenoxyphenyl)methyl]pentan-3-amine

Information regarding specific systematic structural modifications of this compound and their chemical consequences is not available in the public domain at this time.

Modifications on the Phenoxyphenyl Moiety and their Chemical Consequences

Specific research detailing modifications on the phenoxyphenyl moiety of this compound and their resulting chemical consequences could not be located in publicly available literature.

Modifications on the Pentan-3-amine Moiety and their Chemical Consequences

Publicly accessible scientific literature does not currently contain specific details on the modification of the pentan-3-amine moiety of this compound and the associated chemical outcomes.

Investigation of Substituent Effects on Chemical Reactivity and Selectivity

A review of available scientific literature did not yield specific studies on the investigation of substituent effects on the chemical reactivity and selectivity of this compound derivatives.

Computational Approaches to SAR (refer to 4.3.1)

Computational chemistry offers powerful tools to complement experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into how structural modifications affect a molecule's properties and interactions with its biological target.

For amine-containing compounds, computational methods can be used to:

Calculate physicochemical properties like pKa, lipophilicity (logP), and molecular shape.

Predict the preferred conformation of the molecule.

Model the binding of the compound to its target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts.

Develop QSAR models that correlate structural descriptors with biological activity, enabling the prediction of the activity of novel compounds.

While no specific computational studies on this compound were found, research on structurally related compounds demonstrates the utility of these approaches. For example, computational studies on cyano(3-phenoxyphenyl)methyl isobutyrate derived insecticides have been used to design novel compounds with predicted activity. researchgate.net

Rational Design Strategies for Novel this compound Derivatives

The rational design of novel derivatives is guided by the principles of SAR and leverages both experimental data and computational modeling. Based on a hypothetical understanding of the SAR for this compound, several design strategies could be employed:

Pharmacophore-based design: Once the essential structural features for activity are identified, new molecules can be designed that incorporate this pharmacophore while having different scaffolds or substituents to optimize other properties.

Structure-based design: If the three-dimensional structure of the biological target is known, molecular docking and other computational tools can be used to design molecules that fit optimally into the binding site and form favorable interactions.

Analogue design: Based on the results of systematic modifications, further analogues can be designed to fine-tune activity, selectivity, and pharmacokinetic properties. This could involve, for example, exploring a wider range of substituents on the phenoxyphenyl ring or modifying the length and branching of the pentan-3-amine side chain.

The successful application of these strategies relies on a continuous feedback loop between the design, synthesis, and biological testing of new compounds.

Advanced Topics and Future Research Directions

Development of Novel and Efficient Synthetic Methodologies for N-[(3-phenoxyphenyl)methyl]pentan-3-amine and its Analogues

The synthesis of this compound and related structures typically relies on established methods such as reductive amination. However, future research is geared towards developing more efficient, scalable, and sustainable synthetic routes.

One promising area is the advancement of one-pot reactions . For instance, the direct reductive amination of carboxylic acids, rather than aldehydes, presents a greener and more atom-economical pathway. rsc.org This approach, using heterogeneous catalytic systems, could allow for the synthesis of the target amine from 3-phenoxybenzoic acid and pentan-3-amine with only H₂ and NH₃ as reactants, significantly reducing reaction steps and waste. rsc.org

Biocatalysis offers another innovative route. The use of enzymes, such as lipases, for amidation and subsequent reduction could provide high selectivity and efficiency under mild conditions. nih.gov For example, Candida antarctica lipase (B570770) B has been successfully used for the synthesis of various amides in green solvents, a process which could be adapted for the synthesis of an amide intermediate that is then reduced to the final amine. nih.gov Similarly, phenylalanine ammonia (B1221849) lyases (PALs) are being explored for the amination of cinnamic acid derivatives, showcasing the potential of enzymes in forming C-N bonds sustainably. frontiersin.org

Mechanochemistry , or reactions conducted in a ball mill, offers a solvent-free alternative for organic synthesis. mdpi.com This high-speed ball milling technique could be explored for the synthesis of intermediates or even the final amine, reducing reliance on potentially hazardous solvents and simplifying purification processes. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyDescriptionPotential AdvantagesKey Research Challenge
One-Pot Reductive Amination of Carboxylic AcidsDirect conversion of a carboxylic acid and an amine to a more substituted amine using a catalyst and reducing agent. rsc.orgImproved atom economy, reduced number of steps, use of readily available starting materials. rsc.orgDevelopment of a highly active and selective catalyst for this specific transformation.
Enzymatic SynthesisUse of enzymes (e.g., lipases, aminotransferases) to catalyze the formation of C-N bonds. nih.govfrontiersin.orgHigh chemo- and enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme stability, substrate scope, and cost-effectiveness for industrial scale-up.
MechanochemistryPerforming reactions under solvent-free conditions using mechanical force in a ball mill. mdpi.comElimination of bulk solvents, potential for novel reactivity, energy efficiency. mdpi.comEnsuring complete reaction and scalability of the process.

Exploration of Alternative Chemical Reactivity Profiles of the Compound

Beyond its basic amine chemistry, the unique structure of this compound presents opportunities to explore novel chemical reactivity. Future research could focus on leveraging its distinct functional groups for new transformations.

A key area of interest is photocatalysis . Research has shown that visible light, in combination with catalysts like ruthenium or iridium complexes, can promote new chemical reactions in amines. sciencedaily.com This process involves the oxidation of the amine to an amine radical cation, which is a highly reactive intermediate. sciencedaily.com Applying this to this compound could unlock new reaction pathways, enabling the formation of complex molecules that are otherwise difficult to synthesize. sciencedaily.com This could be used for C-H functionalization at positions adjacent to the nitrogen or for novel cyclization reactions.

The phenoxyphenyl moiety itself is a target for exploring new reactivity. Catalytic methods for C-H activation or functionalization of the aromatic rings could lead to the synthesis of highly decorated analogues with potentially new biological activities. Furthermore, the ether linkage, while generally stable, could be targeted for cleavage or rearrangement reactions under specific catalytic conditions, providing another avenue for structural diversification.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize medicinal chemistry and process development. mdpi.com For a compound like this compound, these technologies can be applied across the entire research and development pipeline.

Table 2: Applications of AI/ML in Research and Development
Application AreaAI/ML Tool/TechniquePotential Impact on this compound Research
Novel Analogue DesignGenerative Models, De Novo Design Algorithms. bpsbioscience.comkcl.ac.ukRapid generation of virtual libraries of analogues with predicted improvements in activity and safety.
Reaction Yield PredictionArtificial Neural Networks (ANNs), Deep Learning. sesjournal.comMore accurate prediction of the success of a planned synthetic step, reducing wasted experiments. sesjournal.com
Synthesis Route OptimizationRetrosynthesis Algorithms, Bayesian Optimization. acs.orgIdentification of the most efficient and cost-effective synthetic pathways. drugtargetreview.comacs.org
Property PredictionQuantitative Structure-Activity Relationship (QSAR), ML Regression. nih.govacs.orgPrediction of physicochemical properties, biological activity, and potential toxicity before synthesis.

Further Development of Green Chemistry Innovations for Sustainable Production of Amines with Phenoxyphenyl Moieties

The principles of green chemistry are paramount for the future of chemical manufacturing. rsc.org For the production of amines containing phenoxyphenyl moieties, several innovations are being pursued to enhance sustainability.

The development and adoption of greener solvents is a critical step. Traditional solvents are often petroleum-derived and can be toxic. Research into bio-based and safer alternatives, such as cyclopentyl methyl ether (CPME), is ongoing. nih.gov Enzymatic reactions have shown high efficiency in such green solvents. nih.gov Additionally, switchable solvent systems, which can change properties to aid in both reaction and product separation, are being designed to improve process efficiency and reduce waste. acs.org

Catalyst development is another cornerstone of green chemistry. Moving from stoichiometric reagents to catalytic processes, especially using earth-abundant metals or metal-free catalysts, reduces waste and environmental impact. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly desirable for industrial processes. rsc.org

Finally, designing syntheses that utilize renewable feedstocks is a long-term goal. Amines are important compounds, and developing pathways from bio-based sources, such as amino acids or other fermentation products, is a key area of research. chemistryviews.org While the phenoxyphenyl moiety is derived from petrochemical sources, future innovations in lignin (B12514952) valorization could potentially provide a bio-based route to such aromatic structures.

Q & A

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., boiling point)?

  • Methodological Answer :
  • Experimental replication : Measure properties (e.g., vapor pressure) using Knudsen effusion or thermogravimetric analysis .
  • Literature review : Cross-reference with PubChem or NIST databases for analogous compounds .

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